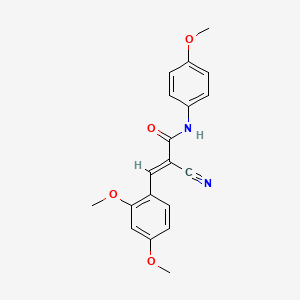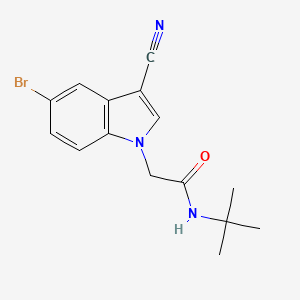
2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide, also known as BRD0705, is a small molecule compound that has gained attention in recent years due to its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
作用机制
The mechanism of action of 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide involves its ability to target specific proteins involved in various biological processes. One protein that 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide targets is bromodomain-containing protein 4 (BRD4), which is involved in gene regulation. By targeting this protein, 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide can inhibit the expression of certain genes, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide has been shown to have neuroprotective effects, making it a potential tool for studying neurological diseases. Additionally, 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide has been shown to have anti-viral effects, making it a potential tool for studying viral infections.
实验室实验的优点和局限性
One advantage of using 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide in lab experiments is its specificity. 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide targets specific proteins, allowing researchers to study the effects of inhibiting those proteins on various biological processes. Additionally, 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide has been shown to have low toxicity, making it a safer alternative to other compounds that may have similar effects. One limitation of using 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide in lab experiments is its cost. 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide is a relatively expensive compound, making it difficult for some researchers to use in their studies.
未来方向
There are several future directions for research involving 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide. One area of research is in the study of neurological diseases. Studies have shown that 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide has neuroprotective effects, making it a potential tool for studying diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the full extent of 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide's anti-cancer and anti-inflammatory effects. Finally, research is needed to develop more cost-effective synthesis methods for 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide, making it more accessible to researchers.
Conclusion:
In conclusion, 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide is a small molecule compound that has gained attention in recent years due to its potential use in scientific research. Its specificity and low toxicity make it a valuable tool for studying various biological processes, including cancer, inflammation, and viral infections. Further research is needed to fully understand the potential of 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide in these areas, as well as its potential use in studying neurological diseases.
合成方法
The synthesis of 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide involves a multi-step process that begins with the reaction of 5-bromo-1H-indole with tert-butyl acetate in the presence of potassium carbonate. This reaction produces 5-bromo-1-(tert-butoxycarbonyl)-1H-indole, which is then reacted with cyanogen bromide to yield 5-bromo-3-cyano-1H-indole. Finally, the compound is reacted with tert-butylamine to produce 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide.
科学研究应用
2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide has been used in a variety of scientific research studies due to its potential as a tool for studying various biological processes. One area of research where 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide has been used is in the study of cancer. Studies have shown that 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide inhibits the growth of cancer cells by targeting specific proteins involved in cell division and growth. Additionally, 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(tert-butyl)acetamide has been shown to have anti-inflammatory effects, making it a potential tool for studying inflammatory diseases.
属性
IUPAC Name |
2-(5-bromo-3-cyanoindol-1-yl)-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O/c1-15(2,3)18-14(20)9-19-8-10(7-17)12-6-11(16)4-5-13(12)19/h4-6,8H,9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOCIJFZZVYABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=C(C2=C1C=CC(=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


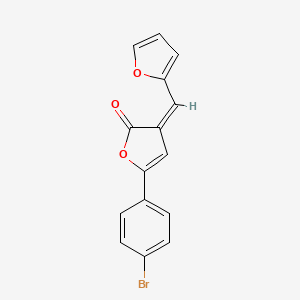

![N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide](/img/structure/B5842460.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5842471.png)
![N'-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5842475.png)
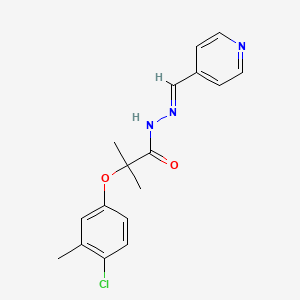
![N-{5-[(1-naphthylmethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5842488.png)
![4-tert-butyl-N'-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5842497.png)
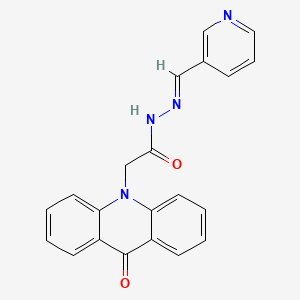
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid](/img/structure/B5842508.png)
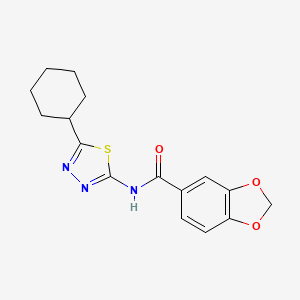
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide](/img/structure/B5842521.png)
